1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol
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Overview
Description
“1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C12H19N3O.3ClH/c1-16-12-3-2-10 (8-14-12)9-15-6-4-11 (13)5-7-15;;;/h2-3,8,11H,4-7,9,13H2,1H3;3*1H
. This indicates that the compound contains carbon, hydrogen, nitrogen, and oxygen atoms.
Scientific Research Applications
Opioid Receptor Agonists and Analgesic Potential
- Mu-Opioid Receptor Biased Agonists : Research has identified novel mu-opioid receptor agonists, like Oliceridine (TRV130), which demonstrate selective activation of G protein and β-arrestin signaling pathways. This selective activation suggests a potential for therapeutic analgesic effects with reduced adverse effects, highlighting the innovative approach towards developing opioid analgesics with better safety profiles (Urits et al., 2019).
Chemical Synthesis and Reactivity
- Nucleophilic Aromatic Substitution : The reactivity of piperidine in nucleophilic aromatic substitution reactions has been studied, providing insights into the mechanisms underlying the formation of various piperidine derivatives. Such research aids in understanding the chemical properties and synthesis routes of compounds like "1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol" (Pietra & Vitali, 1972).
Pharmacological Studies and Drug Metabolism
- Cytochrome P450 Isoforms : Studies on chemical inhibitors of cytochrome P450 isoforms offer insights into the metabolic pathways and potential drug-drug interactions involving compounds like "this compound". Understanding the selectivity and potency of these inhibitors is crucial for drug development and safety assessments (Khojasteh et al., 2011).
Spiropiperidines in Drug Discovery
- Synthesis of Spiropiperidines : The methodology for synthesizing spiropiperidines, including strategies for forming the spiro-ring on a preformed piperidine ring, is crucial for drug discovery. Such synthetic strategies enable the exploration of new chemical space for potential therapeutic agents (Griggs, Tape, & Clarke, 2018).
Volatile Compounds in Grape
- Biosynthesis and Metabolism of Methoxypyrazines : Research on the biosynthesis, accumulation, and metabolism of methoxypyrazines in grapes, which impart herbaceous/green/vegetal sensory attributes to certain wine varieties, provides insights into the biological pathways and enzymatic reactions involved. Such studies are essential for understanding the flavor profiles of wines and could inform agricultural practices to optimize grape quality (Lei et al., 2018).
Future Directions
The future directions in the research of “1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol” and similar piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of novel synthesis methods and the exploration of their pharmacological applications .
Properties
IUPAC Name |
1-[(6-methoxypyridin-3-yl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-16-12-5-4-10(7-13-12)8-14-6-2-3-11(15)9-14/h4-5,7,11,15H,2-3,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDHSUNUAPQXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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